Lipophilicity (LogP) Advantage Over Ethyl and Benzyl Esters
Diphenylmethyl 2-methyl-3-oxopentanoate exhibits a predicted LogP of 3.93, substantially exceeding the ethyl ester (LogP 1.16) and the benzyl ester (LogP 2.35). This +2.77 LogP increase over the ethyl analog directly translates to enhanced retention in reversed-phase chromatography, improved partitioning into organic phases during extractive workup, and greater compatibility with non-aqueous reaction conditions .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.93 (predicted) |
| Comparator Or Baseline | Ethyl 2-methyl-3-oxopentanoate: LogP 1.16; Benzyl 2-methyl-3-oxopentanoate: LogP 2.35 (both predicted) |
| Quantified Difference | ΔLogP = +2.77 vs. ethyl ester; +1.58 vs. benzyl ester |
| Conditions | Predicted LogP values from consensus QSAR models (ChemSrc, Yybyy databases). |
Why This Matters
Higher LogP simplifies purification by reverse-phase flash chromatography and extraction, reducing solvent consumption and improving isolated yields in multi-step syntheses.
